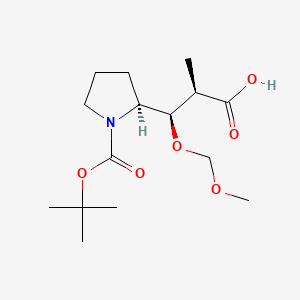

Monomethyl auristatin E intermediate-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H27NO6 |

|---|---|

Molecular Weight |

317.38 g/mol |

IUPAC Name |

(2R,3R)-3-(methoxymethoxy)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |

InChI |

InChI=1S/C15H27NO6/c1-10(13(17)18)12(21-9-20-5)11-7-6-8-16(11)14(19)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,17,18)/t10-,11+,12-/m1/s1 |

InChI Key |

XXJRADINQBEQRW-GRYCIOLGSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a crucial intermediate in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The focus of this document is the chemical properties, synthesis, and analysis of tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate , a significant building block often referred to as MMAE Intermediate-9.

MMAE is a synthetic analogue of the natural product dolastatin 10 and exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[1] The complexity of its structure necessitates a multi-step synthesis, where the careful preparation and purification of key intermediates are paramount to the success of the overall process.

Chemical Properties and Identifiers

A comprehensive understanding of the chemical and physical properties of MMAE Intermediate-9 is essential for its effective use in synthesis. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Name | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate | [2] |

| Common Name | Monomethyl auristatin E intermediate-9 | [2][3] |

| Molecular Formula | C₂₂H₃₅NO₅ | [3] |

| Molecular Weight | 393.52 g/mol | [3] |

| CAS Number | 120205-58-5 (for the N-Cbz protected form) | [3] |

| Related CAS Number | 120205-48-3 ((3R,4S,5S)-tert-Butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride) | [4] |

| Appearance | Colorless to light yellow oil | [3] |

| Solubility | Soluble in DMSO, ethyl acetate (B1210297), and other common organic solvents. | [3] |

| Storage Conditions | Pure form: -20°C. In solvent: -80°C for up to 6 months. | [3] |

Role in the Synthesis of MMAE

MMAE Intermediate-9 is a key precursor to the N-terminal fragment of the MMAE pentapeptide. Its synthesis and subsequent coupling with other amino acid derivatives are critical steps in the convergent synthesis strategy often employed for MMAE. This approach involves the separate synthesis of key fragments of the molecule, which are then combined in the final stages.

The logical workflow for the synthesis of MMAE, highlighting the position of Intermediate-9, is depicted in the following diagram.

Experimental Protocols

The following section provides a detailed methodology for a key transformation in the synthesis of MMAE Intermediate-9, specifically the O-methylation of the preceding aldol (B89426) adduct. This protocol is based on established chemical principles and literature precedents.

Synthesis of MMAE Intermediate-9 via O-methylation

Objective: To synthesize tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (MMAE Intermediate-9) from its corresponding 3-hydroxy precursor.

Materials:

-

tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-hydroxy-5-methylheptanoate (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Methyl iodide (CH₃I) (1.5 equivalents)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the starting alcohol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure MMAE Intermediate-9.[2]

Characterization: The structure and purity of the synthesized Intermediate-9 should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight. The expected [M+H]⁺ ion can be calculated and used for confirmation.[3]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Data Presentation

The following table summarizes key analytical parameters for the characterization of MMAE Intermediate-9.

| Analytical Technique | Parameter | Expected Value/Observation |

| HPLC | Purity | ≥ 98% |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 394.26 |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ) | Characteristic peaks for tert-butyl, methyl, methoxy, and benzyloxycarbonyl groups. |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ) | Resonances corresponding to all 22 carbon atoms. |

Logical Relationships in Synthesis and Analysis

The successful synthesis and purification of MMAE Intermediate-9 are governed by a series of logical steps and quality control checks. The following diagram illustrates the workflow for the synthesis and subsequent quality control analysis.

This in-depth guide provides a foundational understanding of a key intermediate in the synthesis of MMAE. For researchers and professionals in drug development, a thorough characterization and controlled synthesis of such intermediates are crucial for the successful production of high-quality ADCs for therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthesis pathway for Monomethyl auristatin E (MMAE) intermediate-2, a crucial building block in the chemical synthesis of the potent anti-cancer agent MMAE. This document outlines the synthetic route, experimental protocols, and quantitative data to support researchers in the field of oncology and drug development. Furthermore, it delves into the mechanism of action of MMAE, illustrating the downstream signaling cascade that leads to apoptosis in cancer cells.

Introduction to MMAE and its Intermediate-2

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a highly potent antimitotic agent. Due to its high cytotoxicity, it is a critical component of antibody-drug conjugates (ADCs), where it is attached to a monoclonal antibody that directs it to cancer cells, thereby minimizing systemic toxicity. The synthesis of MMAE is a complex, multi-step process involving the coupling of several key intermediates.

MMAE intermediate-2 has been identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine . This intermediate represents a significant portion of the N-terminal region of the MMAE molecule and its precise and efficient synthesis is vital for the successful production of the final active pharmaceutical ingredient.

Synthesis Pathway of MMAE Intermediate-2

The synthesis of MMAE intermediate-2 is accomplished through a multi-step sequence starting from readily available precursors. The overall strategy involves the stereoselective formation of the dolaproine core, followed by functional group manipulations to yield the final intermediate. A key precursor in this synthesis is N-Boc-dolaproine.

A plausible synthetic route is outlined below:

-

Synthesis of N-Boc-Dolaproine: This step involves a Reformatsky-type reaction between N-Boc-L-prolinaldehyde and a propionate (B1217596) derivative, followed by methylation and hydrolysis.

-

Deprotection of N-Boc-Dolaproine: The tert-butoxycarbonyl (Boc) protecting group is removed from the dolaproine nitrogen to liberate the secondary amine.

-

Reductive Amination/Methylation: The resulting amine undergoes reductive amination with formaldehyde (B43269), followed by reduction, or direct methylation to yield the N,N-dimethylated final product, MMAE intermediate-2.

Below is a visual representation of the logical workflow for the synthesis of MMAE Intermediate-2.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of N-Boc-dolaproine, a crucial precursor to MMAE intermediate-2. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) |

| Reformatsky Reaction | Aldol (B89426) Adduct | 70-85 |

| Methylation | Methylated Intermediate | 85-95 |

| Hydrolysis | N-Boc-Dolaproine | 90-98 |

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of MMAE intermediate-2 are provided below.

Protocol 1: Synthesis of N-Boc-Dolaproine

This protocol is adapted from patent literature describing a Reformatsky-type reaction.

Materials:

-

N-Boc-L-prolinaldehyde

-

Ethyl 2-bromopropionate

-

Activated Zinc powder

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Methyl iodide

-

Sodium hydride (NaH)

-

Lithium hydroxide (B78521) (LiOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reformatsky Reaction: To a suspension of activated zinc powder in anhydrous THF, a solution of N-Boc-L-prolinaldehyde and ethyl 2-bromopropionate in THF is added dropwise at a controlled temperature. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the aldol adduct.

-

Methylation: The crude aldol adduct is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride is added portion-wise, followed by the dropwise addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

-

Hydrolysis: The methylated intermediate is dissolved in a mixture of THF and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete. The reaction mixture is acidified with HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford N-Boc-dolaproine.

Protocol 2: Deprotection of N-Boc-Dolaproine

Materials:

-

N-Boc-Dolaproine

-

4M HCl in 1,4-dioxane (B91453)

-

Diethyl ether, anhydrous

Procedure:

-

N-Boc-dolaproine is dissolved in a minimal amount of 1,4-dioxane.

-

A solution of 4M HCl in 1,4-dioxane is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with anhydrous diethyl ether to precipitate the hydrochloride salt of dolaproine. The solid is collected by filtration and dried under vacuum.

Protocol 3: Reductive Amination to Yield MMAE Intermediate-2

Materials:

-

Dolaproine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (B8407120) or Sodium cyanoborohydride

-

Methanol (B129727) or Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

Procedure:

-

Dolaproine hydrochloride is dissolved in methanol or acetonitrile, and the solution is neutralized with a suitable base (e.g., triethylamine).

-

Aqueous formaldehyde is added, and the mixture is stirred for 30 minutes.

-

Sodium triacetoxyborohydride or sodium cyanoborohydride is added portion-wise, and the reaction is stirred at room temperature until completion.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield MMAE intermediate-2.

Mechanism of Action: MMAE-Induced Apoptosis

MMAE exerts its cytotoxic effects by disrupting microtubule dynamics. Upon release inside a cancer cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death, or apoptosis. The signaling pathway leading to apoptosis is complex and involves the activation of a cascade of caspases and is regulated by the Bcl-2 family of proteins.

The following diagram illustrates the key events in the MMAE-induced apoptotic signaling pathway.

This in-depth guide provides a comprehensive overview of the synthesis and mechanism of action of MMAE intermediate-2, offering valuable insights for researchers and professionals in the field of drug development. The provided protocols and data serve as a foundation for the synthesis and further investigation of this critical component of advanced cancer therapeutics.

An In-depth Technical Guide to the Core Mechanism of Action of Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent.[1][2] Originally derived from dolastatin 10, a natural product of the sea hare Dolabella auricularia, MMAE's profound cytotoxicity makes it unsuitable for systemic administration as a standalone drug.[3] Instead, its therapeutic potential is realized when it serves as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). This targeted delivery mechanism allows for the selective eradication of cancer cells while minimizing systemic toxicity.[2][4] This guide elucidates the core mechanism of action of MMAE following its release within the target cell, focusing on its molecular interactions and the resultant cellular fate. While MMAE is synthesized through various intermediates, such as "MMAE intermediate-2," it is the final MMAE molecule that is responsible for the cytotoxic activity.[5]

The Multi-Step Journey to Cytotoxicity: An Overview

The therapeutic action of an MMAE-based ADC is a sequential process that ensures the targeted delivery and activation of the cytotoxic payload.

-

Targeting and Internalization : The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.

-

Lysosomal Trafficking and Cleavage : Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and traffics to the lysosome.[3] The acidic and proteolytic environment of the lysosome facilitates the cleavage of the linker connecting the antibody to MMAE.[1][2][3]

-

Cytosolic Release and Action : Once liberated, free MMAE enters the cytoplasm where it exerts its potent antimitotic effects.[3]

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of MMAE is tubulin, the protein subunit of microtubules.[6][7] Microtubules are dynamic cytoskeletal polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[6][8]

MMAE functions as a potent inhibitor of tubulin polymerization.[1][2][7] It binds to soluble tubulin heterodimers (composed of α- and β-tubulin) with high affinity, preventing their assembly into microtubules.[2][9] This disruption of microtubule dynamics has profound consequences for the cell.

Cellular Consequences of MMAE Action

G2/M Phase Cell Cycle Arrest

The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a critical checkpoint for cell cycle progression. Consequently, cells treated with MMAE are arrested in the G2/M phase of the cell cycle, unable to proceed through mitosis.[3][8][10][11]

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute the apoptotic program.[12] Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of critical cellular substrates and the eventual dismantling of the cell.[13][14]

The Bystander Effect

MMAE is a cell-permeable molecule.[3] This property allows it to diffuse out of the targeted, antigen-positive cancer cell and into the surrounding tumor microenvironment. There, it can be taken up by neighboring, antigen-negative cancer cells, inducing their death. This phenomenon, known as the "bystander effect," enhances the overall anti-tumor efficacy of MMAE-based ADCs.[3][10]

Quantitative Data

The potency of MMAE has been quantified across various cancer cell lines and in biochemical assays.

Table 1: In Vitro Cytotoxicity of MMAE in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 |

| HEK293 | Kidney (Embryonic) | 4.24 ± 0.37 |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |

| PC-3 | Prostate Cancer | ~2 |

| C4-2B | Prostate Cancer | ~2 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and can vary based on experimental conditions such as cell density and incubation time.[3]

Table 2: Tubulin Binding Affinity of MMAE

| Parameter | Value | Method |

| Kd (soluble tubulin) | 1.6 µM | Size Exclusion Chromatography |

| Kd (free tubulin) | 291 nM | Fluorescence Polarization |

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to elucidate the mechanism of action of MMAE.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The assay relies on a fluorescent reporter that preferentially binds to polymerized microtubules.

Materials:

-

Lyophilized, high-purity tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Fluorescent reporter (e.g., DAPI)

-

MMAE stock solution (in DMSO)

-

Pre-warmed 96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare serial dilutions of MMAE in General Tubulin Buffer.

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, the fluorescent reporter, and the MMAE dilutions or vehicle control (DMSO).

-

Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

-

Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a plate reader set at 37°C.

-

Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each MMAE concentration relative to the vehicle control and determine the IC50 value.[15][16]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with MMAE.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

MMAE stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution containing RNase A

Procedure:

-

Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of MMAE or vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvest: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with cold PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in G1, S, and G2/M phases is quantified using appropriate software.[17][18]

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of the executioner caspases 3 and 7, key markers of apoptosis.

Materials:

-

Treated and control cells in a 96-well plate

-

Caspase-Glo® 3/7 Reagent (or similar, containing a luminogenic DEVD substrate)

-

Luminometer

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with MMAE or vehicle control to induce apoptosis.

-

Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of culture medium in each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours to allow for cell lysis and cleavage of the substrate by active caspases.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[13]

Visualizations of Key Mechanisms and Workflows

Diagram 1: ADC-Mediated Delivery and Action of MMAE

Caption: Workflow of ADC-mediated delivery and intracellular release of MMAE.

Diagram 2: Signaling Pathway of MMAE-Induced Apoptosis

Caption: Simplified signaling cascade from tubulin inhibition to apoptosis.

Diagram 3: Experimental Workflow for Cell Cycle Analysis

Caption: Step-by-step workflow for analyzing cell cycle distribution.

References

- 1. scispace.com [scispace.com]

- 2. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, mo… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of a Key Precursor in Antibody-Drug Conjugates: A Technical Guide to Monomethyl Auristatin E Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Monomethyl Auristatin E (MMAE) intermediate-2, a critical building block in the synthesis of the potent anti-cancer agent MMAE. The purity and precise structural confirmation of this intermediate are paramount to ensuring the efficacy and safety of the final antibody-drug conjugate (ADC).

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that is a key component of several approved and investigational ADCs.[][2] Due to its high cytotoxicity, it is not used as a standalone drug but is conjugated to monoclonal antibodies that target specific cancer cells.[][3] The synthesis of MMAE is a complex, multi-step process, and the accurate characterization of its intermediates is crucial for regulatory approval and consistent manufacturing.

This guide focuses on "MMAE intermediate-2," identified as N-Boc-dolaproine . The chemical name for this intermediate is ((2R,3R)-3-((S)-1-(tertbutoxycarbonyl)pyrrolidin-2-yl)-3-Methoxy-2-Methylpropanoic acid), and its CAS number is 120205-50-7.[2][4] Dolaproine is one of the unique amino acid residues that constitute the pentapeptide structure of dolastatin 10 and its synthetic analogs like MMAE.[5][6]

Synthesis of Monomethyl Auristatin E Intermediate-2 (N-Boc-dolaproine)

The stereoselective synthesis of N-Boc-dolaproine is a critical step in the total synthesis of MMAE. Several synthetic routes have been developed, with a common strategy involving an aldol (B89426) condensation to establish the required stereocenters.[7][8] Another approach utilizes a Baylis-Hillman reaction.[9] Below is a representative experimental protocol for the synthesis of N-Boc-dolaproine.

Experimental Protocol: Stereoselective Synthesis of N-Boc-dolaproine

This protocol is a generalized representation based on established synthetic strategies.

Step 1: Preparation of N-Boc-L-prolinaldehyde

N-Boc-L-prolinol is oxidized to the corresponding aldehyde, N-Boc-L-prolinaldehyde, using a mild oxidizing agent such as Dess-Martin periodinane or by a Swern oxidation. The reaction is carefully monitored to prevent over-oxidation.

Step 2: Aldol Condensation

A chiral auxiliary, such as a chiral oxazolidinone, is used to direct the stereoselective aldol condensation between the enolate of a propionyl group and N-Boc-L-prolinaldehyde. This reaction sets the two new stereocenters in the dolaproine backbone.

Step 3: Methylation

The hydroxyl group formed during the aldol condensation is methylated using a methylating agent like methyl iodide in the presence of a base such as silver(I) oxide or sodium hydride.

Step 4: Cleavage of the Chiral Auxiliary and Saponification

The chiral auxiliary is cleaved, and the ester is hydrolyzed to yield the carboxylic acid, N-Boc-dolaproine.

Step 5: Purification

The final product is purified by column chromatography on silica (B1680970) gel to afford N-Boc-dolaproine as a solid or oil.[10][11]

Structure Elucidation of N-Boc-dolaproine

The definitive confirmation of the structure of N-Boc-dolaproine is achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of N-Boc-dolaproine, including its stereochemistry. Both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified N-Boc-dolaproine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are analyzed to confirm the connectivity and stereochemistry of the molecule.

Table 1: Representative NMR Data for N-Boc-dolaproine

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Multiplicity |

| 4.25 | m |

| 3.80 | m |

| 3.50 | m |

| 3.40 | m |

| 3.30 | s |

| 2.80 | m |

| 2.00-1.80 | m |

| 1.45 | s |

| 1.20 | d |

Note: The data presented are representative and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of N-Boc-dolaproine and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of N-Boc-dolaproine in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive or negative ion mode.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is used to confirm the molecular weight.

Table 2: Mass Spectrometry Data for N-Boc-dolaproine

| Parameter | Value |

| Molecular Formula | C₁₄H₂₅NO₅ |

| Molecular Weight | 287.35 g/mol |

| Expected m/z for [M+H]⁺ | 288.17 |

| Expected m/z for [M+Na]⁺ | 310.15 |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized N-Boc-dolaproine.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve a small amount of N-Boc-dolaproine in the mobile phase.

Table 3: HPLC Purity Data for N-Boc-dolaproine

| Parameter | Value |

| Purity | >98% |

| Retention Time | Dependent on specific gradient conditions |

Optical Rotation

The measurement of specific rotation is a crucial step to confirm the overall stereochemistry of the molecule.

Experimental Protocol: Optical Rotation Measurement

-

Instrumentation: A polarimeter.

-

Sample Preparation: Prepare a solution of N-Boc-dolaproine of a known concentration in a suitable solvent (e.g., methanol).

-

Measurement: Measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

Table 4: Optical Rotation Data for N-Boc-dolaproine

| Parameter | Value |

| Specific Rotation [α]D | -46.2° (c=1 in Methanol)[12] |

Note: The value can vary slightly depending on the solvent and temperature.

Visualizations

Synthetic Pathway of N-Boc-dolaproine

Caption: Synthetic pathway for N-Boc-dolaproine.

Experimental Workflow for Structure Elucidation

Caption: Workflow for the structural elucidation of MMAE intermediate-2.

Mechanism of Action of MMAE

Caption: Signaling pathway of MMAE leading to apoptosis.[3][13][14]

Conclusion

The precise structural elucidation of this compound, N-Boc-dolaproine, is a fundamental requirement for the successful synthesis and development of MMAE-containing antibody-drug conjugates. This guide has outlined the key experimental protocols and analytical data necessary for the unambiguous confirmation of its chemical structure and stereochemistry. A thorough characterization, employing a suite of spectroscopic and analytical techniques, ensures the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of next-generation cancer therapeutics.

References

- 2. 120205-50-7|(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 4. N-Boc-dolaproine, 120205-50-7 | BroadPharm [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Stereospecific synthesis of dolastatin 10 - ProQuest [proquest.com]

- 8. US4978744A - Synthesis of dolastatin 10 - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN111393346A - Synthesis of N-Boc-Dolaproine and Boc-Dap DCHA - Google Patents [patents.google.com]

- 11. N-Boc-(2R,3R,4S)-dolaproine CAS-No-120205-50-7 - Career Henan Chemical Co. [coreychem.com]

- 12. 120205-50-7|N-Boc-dolaproine|Shanghai Tuomiao Chemicial Co.,Ltd [tuomiaochem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Genesis of a Potent Anti-Cancer Arsenal: A Technical Guide to the Discovery and Synthesis of Auristatin Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and intricate synthetic pathways of auristatin intermediates, a class of exceptionally potent cytotoxic agents that have become pivotal in the development of antibody-drug conjugates (ADCs). From their origins in marine natural products to the sophisticated synthetic methodologies currently employed, this document provides a comprehensive resource for professionals engaged in oncology and drug development.

A Marine Legacy: The Discovery and Evolution of Auristatins

The story of auristatins begins with the groundbreaking isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987 by the research group of G.R. Pettit.[1][2] This natural pentapeptide exhibited extraordinary cytotoxic activity against a variety of cancer cell lines, with 50% growth inhibition (GI50) at sub-nanomolar concentrations, establishing it as one of the most potent antineoplastic compounds known at the time.[1] The potent cytotoxic effect of dolastatin 10 and its synthetic analogs, the auristatins, stems from their ability to inhibit tubulin polymerization, a critical process for cell division.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Despite its remarkable potency, dolastatin 10 faced challenges in clinical development due to a narrow therapeutic window.[1] This prompted extensive research into synthetic analogues, termed "auristatins," with the objective of preserving high cytotoxicity while enhancing pharmacological properties.[4] A pivotal breakthrough in this endeavor was the development of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[4] These synthetic analogues feature a modification at the N-terminus, replacing the N,N-dimethylvaline of earlier auristatins with N-methylvaline.[4] This alteration provided a secondary amine, which serves as a crucial attachment point for linker molecules, enabling their conjugation to monoclonal antibodies and paving the way for the era of auristatin-based ADCs.[4]

Quantitative Analysis of Auristatin Synthesis and Activity

The efficiency of synthesis and the biological potency are critical parameters in the development of auristatin-based therapeutics. The following tables summarize key quantitative data from published literature.

Table 1: Summary of Reported Yields and Purity in Auristatin Synthesis and Conjugation

| Step | Product | Reported Yield (%) | Purity (%) |

| Synthesis of Dipeptide Intermediate | Boc-L-Val-L-Dil-OMe | - | - |

| MMAE-linker Conjugation | NH2-PDC-1 | 78 | >99 (HPLC) |

| MMAE-linker Conjugation | DOTA-PDC-1 | 89 | >99 (HPLC) |

| Radiolabeling with [64Cu]CuCl2 | [64Cu]PDC-1 | ≥99 | ≥98 |

Note: Yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.[4]

Table 2: In Vitro Cytotoxicity of Dolastatin 10 and Key Auristatin Analogues

| Compound | Cell Line | IC50 / GI50 (nM) |

| Dolastatin 10 | L1210 murine leukemia | 0.5 |

| Dolastatin 10 | HT-29 | 0.06 |

| Dolastatin 10 | MCF7 | 0.03 |

| Dolastatin 10 | L1210 | 0.03 |

| MMAE | BxPC-3 | 0.97 ± 0.10 |

| MMAE | PSN-1 | 0.99 ± 0.09 |

| MMAE | Capan-1 | 1.10 ± 0.44 |

| MMAE | Panc-1 | 1.16 ± 0.49 |

| MMAE Analogue (13c) | MOLM13 | 0.057 |

| MMAF | - | Generally higher IC50 than MMAE |

| Dolastatinol | MDA MB 231 | 0.95 - 2.3 |

IC50/GI50 values can vary depending on the experimental conditions, including cell line, incubation time, and assay method.[1][5][6][7]

Core Synthetic Strategies: Constructing the Auristatin Backbone

The total synthesis of auristatins is a complex endeavor due to the presence of multiple chiral centers and unusual amino acid residues such as dolaisoleucine (Dil) and dolaproine (Dap).[8][9] The primary strategies employed are convergent synthesis and solid-phase peptide synthesis (SPPS).[10]

Convergent Synthesis Approach

The most common and efficient method for auristatin synthesis is a convergent approach.[10] This strategy involves the independent synthesis of key peptide fragments, which are then coupled to form the final molecule.[10] A typical convergent synthesis of MMAE involves the preparation of an N-terminal tripeptide fragment and a C-terminal dipeptide fragment, followed by their coupling.[10]

References

- 1. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Unveiling a Key Component in Auristatin Synthesis: A Technical Guide to Monomethyl Auristatin E Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE), a potent antineoplastic agent, is a critical payload in numerous antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE relies on the precise construction of various chiral intermediates. This technical guide focuses on a specific building block, Monomethyl auristatin E intermediate-2, chemically identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine . This document provides a detailed overview of its spectroscopic data and the experimental protocols for its characterization, offering valuable insights for researchers in the field of medicinal chemistry and ADC development.

Spectroscopic Data

The structural elucidation of this compound is paramount for ensuring the integrity of the subsequent steps in the synthesis of MMAE. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

| ¹H NMR (Proton NMR) Data | ¹³C NMR (Carbon NMR) Data |

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound, the expected mass-to-charge ratio (m/z) would confirm its molecular formula.

| Mass Spectrometry (MS) Data | |

| Ionization Mode | Calculated m/z |

| Electrospray Ionization (ESI) | Value corresponding to [M+H]⁺ |

Note: The calculated m/z would be based on the molecular formula C₁₅H₃₂N₂O.

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the generalized protocols for NMR and MS analysis of intermediates like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of the synthesized intermediate.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

-

Approximately 5-10 mg of the purified intermediate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for referencing the chemical shifts.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed to determine the chemical shifts, integrations, and coupling constants of the hydrogen nuclei.

-

¹³C NMR: A proton-decoupled carbon NMR experiment is conducted to identify the chemical shifts of the carbon nuclei.

-

2D NMR (COSY, HSQC, HMBC): To further confirm the structure, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be performed to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized intermediate.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

A dilute solution of the purified intermediate (approximately 0.1 mg/mL) is prepared in a suitable solvent such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to promote ionization.

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. The observed m/z of the molecular ion is then compared to the calculated theoretical mass.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthetic intermediate like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an MMAE intermediate.

Navigating the Synthesis of a Potent Anti-Cancer Agent: A Technical Guide to the Solubility of Monomethyl Auristatin E (MMAE) Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) stands as a pivotal component in the landscape of targeted cancer therapy. As a highly potent antimitotic agent, it serves as the cytotoxic payload in numerous antibody-drug conjugates (ADCs). The intricate, multi-step synthesis of MMAE involves several key intermediates, with each step's efficiency being critical for the final product's yield and purity. Among these, Monomethyl auristatin E (MMAE) intermediate-2, a crucial building block, presents unique handling and characterization challenges, primarily centered around its solubility. This technical guide provides an in-depth exploration of the solubility characteristics of MMAE intermediate-2, offering valuable data, experimental protocols, and logical workflows to aid researchers in its effective utilization.

Monomethyl auristatin E intermediate-2 is an intermediate reagent in the synthesis of Monomethyl auristatin E.[1] Given its role in the synthesis of the hydrophobic MMAE peptide, intermediate-2 itself is anticipated to have limited aqueous solubility and is more readily dissolved in organic solvents. The synthesis and purification processes for MMAE and its precursors consistently employ organic solvents, underscoring the hydrophobic nature of these compounds.[2][3]

Solubility Data Summary

| Solvent | Role in Synthesis/Purification | Expected Solubility of MMAE Intermediate-2 |

| Dimethylformamide (DMF) | Used as a solvent for coupling reactions involving MMAE and its intermediates.[4][5] | High |

| Dimethyl sulfoxide (B87167) (DMSO) | A common solvent for dissolving hydrophobic peptides and is used in the conjugation of MMAE to linkers.[6] | High |

| Methanol (MeOH) | Employed in the synthesis of MMAE precursors and for the removal of protecting groups.[7] | Moderate to High |

| Ethanol (EtOH) | Used in purification steps such as crystallization and for dissolving related auristatin derivatives.[7] | Moderate |

| Ethyl Acetate (EtOAc) | Utilized for extraction of intermediates during the synthesis process.[2] | Moderate |

| Dichloromethane (DCM) | A common solvent for peptide synthesis and purification.[5] | Moderate to High |

| Acetonitrile (ACN) | Often used in purification by high-performance liquid chromatography (HPLC).[3] | Moderate |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For researchers requiring precise solubility measurements, the shake-flask method is a reliable and widely accepted technique. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Selected analytical grade solvents (e.g., DMF, DMSO, Methanol, etc.)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of MMAE intermediate-2 of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid MMAE intermediate-2 to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered sample to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved MMAE intermediate-2.

-

Calculation: The solubility is calculated from the concentration of the saturated solution, taking into account any dilution factors.

Logical Workflow for Solubility Assessment and Application

The following diagram illustrates a logical workflow for assessing the solubility of MMAE intermediate-2 and applying this knowledge in a research and development context.

Caption: Workflow for assessing and applying MMAE intermediate-2 solubility data.

Conclusion

Understanding the solubility characteristics of this compound is fundamental for its successful application in the synthesis of MMAE and subsequent ADC development. While direct quantitative data is limited, the available information on the synthesis of related compounds strongly indicates its solubility in common organic solvents. For precise applications, a systematic determination of its solubility using established methods like the shake-flask protocol is recommended. The insights and procedures outlined in this guide are intended to empower researchers to handle and utilize this critical intermediate with greater efficiency and confidence, ultimately contributing to the advancement of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound (EVT-12510184) [evitachem.com]

- 4. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

MMAE intermediate-2 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent integral to the design of numerous antibody-drug conjugates (ADCs). Its complex synthesis involves several key chiral intermediates. This document provides a detailed technical overview of a specific building block, designated as MMAE Intermediate-2. We will cover its chemical identity, properties, its role in the broader MMAE synthesis, and available methodologies for its preparation and characterization. This guide is intended to support researchers and professionals in the fields of medicinal chemistry, oncology, and ADC development.

Chemical Identity and Properties of MMAE Intermediate-2

MMAE Intermediate-2 is a crucial component in the convergent synthesis of the pentapeptide-like structure of MMAE. Its precise stereochemistry is vital for the biological activity of the final MMAE molecule.

| Property | Data |

| Chemical Name | (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine |

| Molecular Formula | C₁₅H₂₇NO₆ |

| Molecular Weight | 317.38 g/mol |

| CAS Number | Not publicly available |

| Role in MMAE Synthesis | A key building block for the N-terminal fragment of MMAE. |

Role in the Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a complex, multi-step process that relies on the sequential coupling of several unique amino acid and peptide-like fragments. MMAE Intermediate-2 constitutes a significant portion of the N-terminal region of the final MMAE molecule. The overall synthetic strategy is convergent, meaning different fragments of the molecule are synthesized separately before being combined.

Below is a logical workflow illustrating the position of MMAE Intermediate-2 within the broader synthetic pathway of MMAE.

Experimental Protocols

While detailed, proprietary industrial synthesis protocols for MMAE and its intermediates are not always publicly available, the following outlines a general, representative approach for the synthesis and purification of related amine intermediates based on established chemical principles.

General Synthesis of Pyrrolidine-Containing Amine Intermediates

The synthesis of intermediates like MMAE Intermediate-2 often involves the coupling of a protected pyrrolidine (B122466) derivative with a suitably functionalized propanamine backbone.

Materials and Reagents:

-

Protected (S)-pyrrolidine derivative (e.g., Boc-(S)-prolinal)

-

Organometallic reagent (e.g., Grignard or organolithium reagent)

-

Methylating agent (e.g., methyl iodide)

-

Reducing agent (e.g., sodium borohydride)

-

Solvents: Tetrahydrofuran (THF), Diethyl ether, Methanol, Dichloromethane (DCM)

-

Reagents for Boc deprotection (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane)

-

Purification media: Silica (B1680970) gel for column chromatography

General Procedure:

-

Carbon Chain Extension: A protected (S)-pyrrolidine derivative, such as Boc-(S)-prolinal, is reacted with an appropriate organometallic reagent to introduce the propanamine backbone. This reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether at low temperatures to control stereoselectivity.

-

Functional Group Manipulation: The resulting secondary alcohol may be oxidized to a ketone, followed by further functionalization. This can include methylation steps to introduce the methoxy (B1213986) and N,N-dimethyl groups.

-

Purification of the Intermediate: The crude product is purified using standard laboratory techniques. Flash column chromatography on silica gel is a common method. The choice of eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is determined by the polarity of the intermediate.

-

Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions, such as treatment with TFA in DCM or a solution of HCl in dioxane, to yield the free amine of the intermediate, which is then ready for the subsequent coupling steps in the total synthesis of MMAE.

Purification and Characterization

The purification of MMAE intermediates is crucial to ensure the high purity of the final active pharmaceutical ingredient.

Purification Method:

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is often employed for the final purification of MMAE and its precursors. A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, often with an acid modifier like trifluoroacetic acid (TFA).

Characterization Techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate and confirm the chemical structure and stereochemistry of the intermediate.

Mechanism of Action of the Final Product (MMAE)

MMAE Intermediate-2 itself is not biologically active. Its significance lies in being a key building block for the final MMAE molecule. Once MMAE is assembled and incorporated into an ADC, it exerts a potent cytotoxic effect.

The mechanism of action for an MMAE-based ADC is a multi-step process:

-

Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell.

-

Endocytosis: The ADC-antigen complex is internalized by the cell through endocytosis.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Payload Release: Within the acidic environment of the lysosome, proteases like cathepsin B cleave the linker, releasing the active MMAE into the cytoplasm.

-

Microtubule Disruption: Free MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disrupts the formation of the mitotic spindle, which is essential for cell division.

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

Conclusion

MMAE Intermediate-2, with the chemical name (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine, is a cornerstone in the chemical synthesis of the potent anti-cancer agent Monomethyl Auristatin E. While specific, publicly available data on this particular intermediate is limited, its structural importance is clear from the overall synthetic strategies for MMAE. A thorough understanding of its synthesis and purification, within the broader context of the total synthesis of MMAE, is essential for the development and manufacturing of next-generation antibody-drug conjugates. This guide provides a foundational understanding for professionals engaged in this cutting-edge area of cancer therapy.

Methodological & Application

Application Notes and Protocols: Synthesis of Monomethyl Auristatin E (MMAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent, derived from the natural product dolastatin 10.[1][2] Due to its high cytotoxicity, MMAE is a critical component, or "payload," in antibody-drug conjugates (ADCs), where it is attached to a monoclonal antibody that directs it to cancer cells.[1] This targeted delivery approach minimizes systemic exposure and enhances the therapeutic window. The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several unique amino acid and peptide fragments.[1]

The term "Monomethyl auristatin E intermediate-2" is not consistently defined across chemical literature and supplier catalogs. Therefore, this document provides a detailed protocol for a key step in the convergent synthesis of MMAE: the coupling of two major fragments to assemble the pentapeptide backbone. This representative procedure illustrates the core chemical principles and techniques applicable to the overall synthesis of MMAE.

Data Presentation

The following table summarizes the quantitative data for the representative fragment coupling protocol described below.

| Reagent/Parameter | Molar Equivalent | Concentration | Reaction Time | Temperature | Expected Yield |

| Fragment A (Carboxylic Acid) | 1.0 | - | - | - | - |

| Fragment B (Amine) | 1.1 | - | - | - | - |

| HATU | 1.2 | - | - | - | - |

| DIPEA | 2.5 | - | - | - | - |

| Reaction Solvent (DMF) | - | 0.1 M | 12-18 hours | Room Temp. | 85-95% |

Experimental Protocol: Fragment Coupling in MMAE Synthesis

This protocol details the coupling of a protected dipeptide fragment (Fragment A) with a tripeptide fragment (Fragment B) to form a protected pentapeptide precursor of MMAE. This is a crucial step in the convergent synthetic strategy.

Materials:

-

Fragment A (e.g., Boc-L-Val-L-Dil-OH)

-

Fragment B (e.g., H-Dap-Doe-OMe)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Reactants:

-

In a round-bottom flask under an inert atmosphere, dissolve Fragment A (1.0 eq) in anhydrous DMF.

-

To this solution, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Fragment B (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of Fragment B to the pre-activated solution of Fragment A.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC until the starting material (Fragment A) is consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure protected pentapeptide.

-

Mandatory Visualizations

Experimental Workflow for Fragment Coupling

References

Application Notes and Protocols for the Purification of Monomethyl Auristatin E (MMAE) Intermediate-2

Affiliation: Google Research

Abstract

Monomethyl auristatin E (MMAE) is a highly potent anti-mitotic agent integral to the composition of several antibody-drug conjugates (ADCs). The synthesis of MMAE is a multi-step process where the purity of each intermediate is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the purification of a key dipeptide intermediate in the MMAE synthesis pathway, referred to here as "Intermediate-2." For the purpose of these notes, Intermediate-2 is assumed to be a protected dipeptide, such as Boc-L-Val-L-Dil-OMe, a plausible precursor in the convergent synthesis of MMAE. The primary purification technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is a standard and highly effective method for purifying synthetic peptides and their intermediates.[1][2]

Introduction to MMAE Intermediate-2 Purification

The synthesis of complex peptides like MMAE involves the sequential coupling of amino acids or peptide fragments. Impurities such as deletion sequences, products with remaining protecting groups, or diastereomers can arise during the synthesis.[2] Therefore, robust purification of intermediates is essential. RP-HPLC is the preferred method for purifying synthetic peptides due to its high resolving power.[3][4] The purification of MMAE and its intermediates commonly employs C18 or C8 reverse-phase columns with a mobile phase gradient of acetonitrile (B52724) in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.[1][5]

Data Presentation: Comparison of Purification Techniques

| Purification Method | Stationary Phase | Mobile Phase System | Typical Purity | Typical Yield | Throughput |

| Preparative RP-HPLC | C18, 5-10 µm | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | >98% | 70-90% | Low to Medium |

| Flash Chromatography | C18 silica (B1680970) gel | A: WaterB: Acetonitrile | 90-98% | >80% | High |

| Crystallization | Not Applicable | Various solvent systems | >99% (if successful) | Variable | High |

Note: The values presented are illustrative and can vary significantly based on the specific properties of the intermediate, the crude purity, and the optimization of the purification process.

Experimental Protocols

General Sample Preparation for Purification

-

Dissolution: Dissolve the crude Intermediate-2 in a minimal amount of a strong solvent in which it is readily soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Dilution: Dilute the dissolved sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure compatibility with the column and to prevent precipitation upon injection. The final concentration should typically be in the range of 10-50 mg/mL for preparative HPLC.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

Preparative RP-HPLC Protocol

This protocol is a general guideline for the purification of a protected dipeptide intermediate of MMAE.

-

Instrumentation:

-

Preparative HPLC system with a gradient pump, autosampler, and UV detector.

-

Fraction collector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 20 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified duration (e.g., 30-60 minutes). The optimal gradient should be developed based on analytical HPLC runs.

-

Flow Rate: 10-20 mL/min (dependent on column dimensions).

-

Detection: UV at 220 nm and 280 nm.

-

Column Temperature: Ambient or controlled at 40 °C.[2]

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

-

Inject the prepared sample onto the column.

-

Run the gradient elution as determined from the method development.

-

Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target intermediate.

-

Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pool the fractions that meet the desired purity specifications.

-

Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified Intermediate-2 as a solid.

-

Analytical RP-HPLC for Purity Assessment

This method is used to determine the purity of the fractions collected during the preparative run.

-

Instrumentation:

-

Analytical HPLC system with a UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A fast linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 40 °C.

-

-

Procedure:

-

Prepare a dilute solution of the collected fraction in the initial mobile phase.

-

Inject a small volume (e.g., 5-10 µL) onto the analytical column.

-

Run the analytical gradient.

-

Integrate the peak areas in the resulting chromatogram to determine the purity of the fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of MMAE Intermediate-2.

Caption: Workflow for the purification of MMAE Intermediate-2.

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and should be adapted and optimized for specific laboratory conditions and intermediate characteristics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Characterization of MMAE Intermediate-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent antimitotic agent integral to the efficacy of numerous antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE necessitates rigorous quality control of its intermediates to ensure the purity and safety of the final active pharmaceutical ingredient. This document provides detailed analytical methods for the characterization of a key building block, MMAE intermediate-2, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

MMAE intermediate-2, chemically identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine, plays a crucial role in the MMAE synthetic pathway. Its purity directly impacts the formation of subsequent intermediates and the final MMAE product, making its thorough characterization a critical step in the manufacturing process. The protocols outlined below are designed to provide a robust framework for the analytical assessment of this intermediate.

Analytical Methods

The primary techniques for the characterization of MMAE intermediate-2 are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

RP-HPLC is a reliable method for quantifying the purity of MMAE intermediate-2 and detecting process-related impurities.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

-

Sample Preparation:

-

Accurately weigh and dissolve the MMAE intermediate-2 sample in the mobile phase (e.g., 50:50 acetonitrile (B52724):water) to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 214 nm |

| Injection Volume | 10 µL |

Data Presentation: HPLC Purity Analysis of MMAE Intermediate-2 Batches

| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |

| MMAE-Int2-001 | 8.52 | 99.2 | 99.2% |

| MMAE-Int2-002 | 8.51 | 98.9 | 98.9% |

| MMAE-Int2-003 | 8.53 | 99.5 | 99.5% |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed for the definitive identification of MMAE intermediate-2 by confirming its molecular weight. It is also a powerful tool for the detection and tentative identification of low-level impurities.

Experimental Protocol: LC-MS Identity Confirmation

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

-

Sample Preparation:

-

Prepare a stock solution of MMAE intermediate-2 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL.

-

-

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

-

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Mass Range | 100-1000 m/z |

| Data Acquisition | Full Scan |

Data Presentation: LC-MS Analysis of MMAE Intermediate-2

| Compound | Chemical Formula | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |

| MMAE Intermediate-2 | C₁₅H₂₇NO₆ | 318.1911 | 318.1915 | 1.26 |

Visualizations

The following diagrams illustrate the workflow for the analysis of MMAE intermediate-2.

HPLC Analysis Workflow for MMAE Intermediate-2

LC-MS Analysis Workflow for MMAE Intermediate-2

Conclusion

The presented HPLC and LC-MS methods provide a comprehensive analytical strategy for the characterization of MMAE intermediate-2. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical intermediate, thereby contributing to the development of safe and effective antibody-drug conjugates. The methodologies can be further validated and adapted to meet specific regulatory requirements and internal quality standards.

Application Notes and Protocols for the Use of Monomethyl Auristatin E (MMAE) Intermediate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the utilization of a key intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent anti-mitotic agent widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs). The protocols focus on the practical aspects of peptide synthesis, including the coupling of the MMAE intermediate, purification, and characterization of the resulting peptide conjugate.

Introduction to Monomethyl Auristatin E (MMAE) and its Synthesis

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10, a powerful inhibitor of tubulin polymerization. By disrupting microtubule dynamics, MMAE leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making it a highly effective cytotoxic agent against rapidly dividing cancer cells.[1][2] Due to its high potency, MMAE is not used as a standalone drug but is conjugated to monoclonal antibodies that target tumor-specific antigens, thereby minimizing systemic toxicity.[]

The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of unique amino acid and peptide fragments.[4] A critical component in this synthesis is a protected form of the dolaisoleucine (Dil) residue, a unique β-methoxy-γ-amino acid. This key precursor, herein referred to as MMAE Intermediate-9 , is chemically identified as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate.[1][5] The tert-butyl ester and benzyloxycarbonyl (Cbz) protecting groups on Intermediate-9 are instrumental for controlled and efficient peptide coupling in subsequent synthetic steps.[1]

Physicochemical Properties of MMAE Intermediate-9

A thorough understanding of the physicochemical properties of MMAE Intermediate-9 is crucial for its effective use in peptide synthesis.

| Property | Value | Reference |

| Chemical Name | tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate | [1] |

| CAS Number | 120205-58-5 | [5][6][7] |

| Molecular Formula | C₂₂H₃₅NO₅ | [2] |